1,1'-Dibutyl-4,4'-bipyridin-1-ium dibromide
Overview
Description
1,1’-Dibutyl-4,4’-bipyridin-1-ium dibromide is a chemical compound that belongs to the class of bipyridinium salts. These compounds are known for their unique electrochemical properties and are often used in various scientific and industrial applications. The compound consists of two pyridine rings connected by a butyl chain, with bromide ions acting as counterions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Dibutyl-4,4’-bipyridin-1-ium dibromide can be synthesized through a cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction typically occurs in polar organic solvents under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the synthesis of 1,1’-Dibutyl-4,4’-bipyridin-1-ium dibromide involves the use of large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,1’-Dibutyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to form lower oxidation states.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.
Scientific Research Applications
1,1’-Dibutyl-4,4’-bipyridin-1-ium dibromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of coordination polymers and other complex structures.
Biology: Investigated for its potential use in biological systems due to its electrochemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of 1,1’-Dibutyl-4,4’-bipyridin-1-ium dibromide involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it useful in various electrochemical applications. The molecular targets and pathways involved include interactions with other redox-active species and participation in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
1,1’-Diheptyl-4,4’-bipyridinium dibromide: Similar structure but with heptyl chains instead of butyl chains.
1,1’-Dioctadecyl-4,4’-bipyridinium dibromide: Contains octadecyl chains, making it more hydrophobic.
1,1’-Dibutyl-4,4’-bipyridinium diiodide: Similar structure but with iodide ions instead of bromide ions.
Uniqueness
1,1’-Dibutyl-4,4’-bipyridin-1-ium dibromide is unique due to its specific butyl chain length and bromide counterions, which influence its electrochemical properties and solubility. These characteristics make it particularly suitable for certain applications in electrochemistry and materials science.
Properties
IUPAC Name |
1-butyl-4-(1-butylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2.2BrH/c1-3-5-11-19-13-7-17(8-14-19)18-9-15-20(16-10-18)12-6-4-2;;/h7-10,13-16H,3-6,11-12H2,1-2H3;2*1H/q+2;;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIWMJZICNUJEQ-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCC.[Br-].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547360 | |
Record name | 1,1'-Dibutyl-4,4'-bipyridin-1-ium dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32449-18-6 | |
Record name | 1,1'-Dibutyl-4,4'-bipyridin-1-ium dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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